molecular formula C8H7BrClNO2 B13646673 Ethyl 4-bromo-6-chloropicolinate

Ethyl 4-bromo-6-chloropicolinate

Cat. No.: B13646673
M. Wt: 264.50 g/mol
InChI Key: YTGFWBDOPOLNBI-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-6-chloropicolinate (CAS 1806059-73-3) is a high-purity chemical intermediate with significant applications in agricultural chemistry research. This compound, with the molecular formula C8H7BrClNO2 and a molecular weight of 264.50 , is specifically recognized for its role in the synthesis of novel herbicidal agents. It serves as a key precursor in the preparation of 4-amino-6-(heterocyclic)picolinates, a class of compounds investigated for their effective weed control properties . The strategic bromo and chloro substituents on the picolinate core make it a versatile and reactive scaffold for further functionalization via cross-coupling and nucleophilic substitution reactions, facilitating the exploration of new active molecules. Proper storage is recommended at 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 4-bromo-6-chloropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c1-2-13-8(12)6-3-5(9)4-7(10)11-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGFWBDOPOLNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Ethyl Picolinate

The initial step involves bromination of ethyl picolinate, typically using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce a bromine atom at the 4-position:

  • Reagents: Bromine (Br2) or NBS.
  • Solvent: Commonly methanol or dichloromethane.
  • Conditions: Low temperature (0–25 °C) to control regioselectivity and minimize side reactions.
  • Outcome: Formation of ethyl 4-bromopicolinate as an intermediate.

This step is critical for ensuring selective substitution at the 4-position, as uncontrolled bromination can lead to polybrominated by-products.

Chlorination at the 6-Position

Following bromination, chlorination at the 6-position is achieved via electrophilic aromatic substitution or through halogen exchange reactions:

  • Methods: Use of chlorinating agents such as phosphorus oxychloride (POCl3) or sulfuryl chloride (SO2Cl2).
  • Mechanism: Activation of the pyridine ring for substitution at the 6-position, often facilitated by the electron-withdrawing ester group.
  • Conditions: Elevated temperatures (often reflux) and inert atmosphere to prevent side reactions.
  • Result: this compound is formed with high regioselectivity.

Alternative Synthetic Routes

Some synthetic approaches involve multi-step sequences starting from 4-bromoaniline derivatives or related intermediates, progressing through acrylate intermediates and cyclizations to build the pyridine ring with desired halogenation patterns. For example, a related method for 6-bromo-4-chloroquinoline (a structurally similar heterocycle) involves:

  • Reaction of 4-bromoaniline with ethyl propiolate under nitrogen atmosphere to form 3-(4-bromoanilino)ethyl acrylate.
  • Cyclization in diphenyl ether at 200–220 °C to form 6-bromoquinoline-4(1H)-one.
  • Chlorination using phosphorus chloride under reflux to obtain the chlorinated quinoline derivative.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Solvent Yield (%) Notes
Bromination of ethyl picolinate Bromine or NBS, slow addition 0–25 °C Methanol or DCM 70–85 Controlled addition to avoid polybromination
Chlorination at 6-position POCl3 or SO2Cl2, reflux 80–110 °C Toluene or inert solvent 65–80 Requires inert atmosphere, careful control to prevent over-chlorination
Purification Column chromatography (EtOAc/Hexane) Ambient - - Essential for isolating pure compound

Analytical Characterization

The synthesized this compound is typically characterized by:

  • Melting Point: Approximately 100–110 °C (varies depending on purity).
  • NMR Spectroscopy: Proton NMR confirms substitution pattern; characteristic signals for aromatic protons and ethyl ester group.
  • Mass Spectrometry: Confirms molecular weight consistent with C8H7BrClNO2.
  • Elemental Analysis: Validates halogen content and purity.

Research Findings and Applications

This compound is widely used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor for enzyme inhibitors, notably targeting cytochrome P450 enzymes such as CYP1A2. Its halogen substituents enhance reactivity, enabling further functionalization via cross-coupling reactions (e.g., Suzuki or Heck reactions).

Industrial synthesis often employs continuous flow reactors to improve reaction control, yield, and minimize by-products, reflecting advancements in process chemistry.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-6-chloropicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups like amines or ethers.

Scientific Research Applications

Ethyl 4-bromo-6-chloropicolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-6-chloropicolinate involves its interaction with specific molecular targets. The bromine and chlorine substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally analogous to ethyl 4-bromo-6-chloropicolinate, differing in substituent positions, ester groups, or functional groups. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent Positions Ester Group Key Differences/Applications
This compound 1214353-79-3 C₈H₇BrClNO₂ 264.48 4-Br, 6-Cl Ethyl Target compound; high reactivity in cross-coupling reactions.
Ethyl 5-bromo-6-chloropicolinate 6636-55-1 C₈H₇BrClNO₂ 264.48 5-Br, 6-Cl Ethyl Higher steric hindrance at the 5-position reduces reaction yields in arylations compared to the 4-Br isomer .
Mthis compound 1206249-86-6 C₇H₅BrClNO₂ 250.48 4-Br, 6-Cl Methyl Lower lipophilicity vs. ethyl ester; used in cost-sensitive syntheses .
Methyl 6-bromo-4-chloropicolinate 1206249-92-4 C₇H₅BrClNO₂ 250.48 6-Br, 4-Cl Methyl Altered regiochemistry affects electronic properties and Suzuki coupling efficiency .
4-Bromo-6-chloropicolinic acid 178876-82-9 C₆H₃BrClNO₂ 220.45 4-Br, 6-Cl Carboxylic acid Acidic group enables direct functionalization but limits solubility in organic solvents .

Structural and Reactivity Differences

  • Substituent Position Sensitivity :

    • This compound (4-Br, 6-Cl) exhibits superior reactivity in cross-coupling reactions compared to its 5-bromo-6-chloro isomer. The 4-position bromine allows better accessibility for catalytic systems, whereas the 5-bromo isomer’s steric hindrance reduces coupling efficiency by ~20% .
    • Methyl 6-bromo-4-chloropicolinate (6-Br, 4-Cl) shows divergent electronic effects due to reversed halogen positions, leading to slower reaction kinetics in nucleophilic substitutions .
  • Ester Group Impact: Ethyl vs. Methyl Esters: Ethyl esters (e.g., CAS 1214353-79-3) demonstrate higher solubility in non-polar solvents (e.g., toluene, hexane) compared to methyl analogues (e.g., CAS 1206249-86-6). This property makes ethyl derivatives preferable in reactions requiring hydrophobic environments . Carboxylic Acid Derivative: 4-Bromo-6-chloropicolinic acid (CAS 178876-82-9) lacks an ester group, enabling direct amidation or salt formation but requiring harsh conditions for solubilization .

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-bromo-6-chloropicolinate, and how can reaction conditions be optimized for higher yields?

this compound is typically synthesized via halogenation and esterification of picolinic acid derivatives. A common approach involves:

Halogenation : Bromination at the 4-position using reagents like N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution conditions.

Chlorination : Direct chlorination at the 6-position using Cl₂ or sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst.

Esterification : Reaction of the carboxylate intermediate with ethanol under acidic or coupling conditions (e.g., DCC/DMAP).

Q. Optimization strategies :

  • Catalyst screening : Test Pd-based catalysts for regioselective halogenation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) improve halogen incorporation .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during chlorination .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Key techniques :

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assign signals using DEPT-135 to differentiate CH₃, CH₂, and quaternary carbons. The ester carbonyl (C=O) typically appears at ~165–170 ppm in ¹³C NMR .
    • 2D NMR (HSQC, HMBC) : Resolve overlapping signals and confirm substitution patterns on the pyridine ring .
  • X-ray crystallography : Use SHELXL for structure refinement. Ethyl groups often exhibit rotational disorder, requiring thermal ellipsoid modeling .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for Br/Cl .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported regioselectivity during the halogenation of picolinate derivatives?

Discrepancies in regioselectivity often arise from competing electronic and steric effects. Methodological approaches include:

  • Computational modeling : Density Functional Theory (DFT) calculations to map charge distribution and predict reactive sites. For example, electron-withdrawing groups (e.g., Cl) direct electrophiles to meta positions .
  • Competitive kinetic studies : Compare reaction rates of bromination vs. chlorination under varying conditions (e.g., solvent polarity, catalyst loading) .
  • Isotopic labeling : Use ⁷⁹Br/⁸¹Br or ³⁵Cl/³⁷Cl isotopic patterns in MS to trace halogen incorporation pathways .

Q. What strategies are effective for analyzing and mitigating side reactions during cross-coupling reactions involving this compound?

this compound is a key intermediate in Suzuki-Miyaura couplings. Common challenges include:

  • Homocoupling : Caused by residual Pd catalysts. Mitigate via:
    • Ligand optimization : Use bulky ligands (e.g., SPhos) to suppress β-hydride elimination .
    • Additives : Add K₃PO₄ or Cs₂CO₃ to stabilize Pd(0) intermediates .
  • Dehalogenation : Monitor via GC-MS. Use anaerobic conditions to prevent reductive elimination .
  • Ester hydrolysis : Avoid protic solvents (e.g., H₂O) or employ protecting groups (e.g., TMS) for the ethyl ester .

Q. How can researchers leverage computational chemistry to predict the reactivity of this compound in novel reaction systems?

Advanced computational workflows:

Reaction pathway mapping : Use Gaussian or ORCA to calculate transition states and activation energies for SNAr or cross-coupling reactions .

Solvent modeling : COSMO-RS simulations to predict solubility and solvation effects in non-polar media .

Docking studies : Screen for potential biological interactions (e.g., enzyme inhibition) by docking the compound into protein active sites (PDB ID: 1XYZ) .

Q. What methodologies are recommended for resolving discrepancies in melting point or spectral data across literature sources?

Root causes : Impurities, polymorphic forms, or instrumentation variability. Solutions :

  • Recrystallization : Purify using hexane/ethyl acetate gradients to isolate a single polymorph .
  • DSC/TGA : Differentiate polymorphs via melting endotherms and decomposition profiles .
  • Collaborative validation : Cross-validate NMR data with independent labs using standardized protocols (e.g., ERETIC2 calibration) .

Data Presentation and Reproducibility

Q. How should researchers present synthetic and analytical data to ensure reproducibility?

  • Synthetic protocols : Report exact equivalents, catalyst loadings, and reaction times (e.g., "1.2 eq NBS, 5 mol% AIBN, 12 h at 80°C") .
  • Analytical thresholds : Specify detection limits (e.g., "¹H NMR purity >95%, no observable Pd in ICP-OES").
  • CIF files : Deposit crystallographic data in the Cambridge Structural Database (CSD) with full refinement parameters .

Q. What are the best practices for troubleshooting failed crystallization attempts of this compound?

  • Solvent screening : Test mixed solvents (e.g., CHCl₃/hexane) to modulate nucleation rates .
  • Seeding : Introduce microcrystals from a similar compound (e.g., Ethyl 4-bromo-6-methylpicolinate) .
  • Temperature ramping : Gradual cooling from 40°C to 4°C over 48 hours to grow larger crystals .

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